molecular formula C22H29N5O B5990274 1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol

1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol

Cat. No.: B5990274
M. Wt: 379.5 g/mol
InChI Key: HLNQVUWKTISKIR-UHFFFAOYSA-N
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Description

1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol is a complex organic compound that features multiple functional groups, including an indole, piperidine, triazole, and cyclopentanol. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the piperidine ring. The triazole ring is then introduced through a cycloaddition reaction, and finally, the cyclopentanol moiety is added.

    Indole Derivative Preparation: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Piperidine Formation: The piperidine ring can be formed via the hydrogenation of pyridine or through the reductive amination of 1,5-diketones.

    Triazole Formation: The triazole ring is typically introduced using the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes in the presence of a copper catalyst.

    Cyclopentanol Addition: The final step involves the addition of the cyclopentanol group, which can be achieved through various methods such as Grignard reactions or reduction of cyclopentanone derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperidine and triazole rings may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-ylmethyl)piperidine: Lacks the triazole and cyclopentanol groups.

    1-(1H-indol-3-ylmethyl)-1-methylpiperidinium iodide: Contains a methylpiperidinium group instead of the triazole and cyclopentanol groups.

    1-(1H-indol-3-yl)-2-(1,2,3-triazol-4-yl)ethanol: Contains an ethanol group instead of the cyclopentanol group.

Uniqueness

1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol is unique due to its combination of functional groups, which may confer distinct biological activities and chemical properties

Properties

IUPAC Name

1-[1-[[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c28-22(9-3-4-10-22)21-16-27(25-24-21)14-17-6-5-11-26(13-17)15-18-12-23-20-8-2-1-7-19(18)20/h1-2,7-8,12,16-17,23,28H,3-6,9-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNQVUWKTISKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CN(N=N2)CC3CCCN(C3)CC4=CNC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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